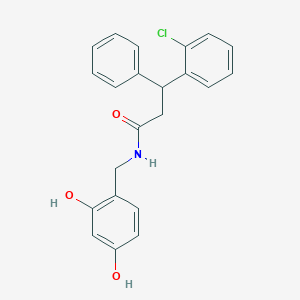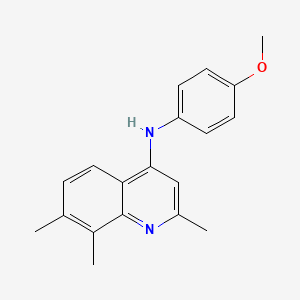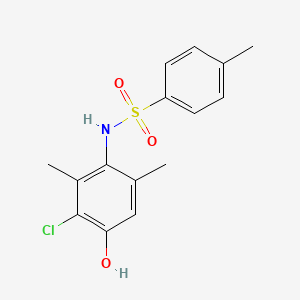![molecular formula C20H25FN4O2 B5668815 N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-8-fluoroquinoline-2-carboxamide](/img/structure/B5668815.png)
N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-8-fluoroquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluoroquinoline carboxamide derivatives typically involves multistep chemical reactions, including condensation, carbonylation, and cyclization processes. For instance, a reported synthesis involves the condensation of aminomethylquinoline with specific sulfonamides, followed by reactions such as hydrogenolysis and treatment with alkylating agents to produce fluorescent quinoline derivatives (Gracheva, Kovel'man, & Tochilkin, 1982). Another approach involves the palladium-mediated carbonylation of isoquinolinyl triflates, showcasing the versatility in synthesizing complex quinoline derivatives (Rahman, Kihlberg, & Långström, 2002).
Molecular Structure Analysis
The molecular structure of quinoline carboxamide derivatives is characterized by the presence of a quinoline core attached to various substituents, including pyrrolidine rings and fluorine atoms. These structural features are crucial for the compound's interaction with biological targets and its overall chemical reactivity. For example, the crystal structure analysis of a quinoline derivative revealed its potential for inhibiting cancer cell proliferation, indicating the importance of the molecular arrangement for its biological activity (Hao et al., 2017).
Chemical Reactions and Properties
Quinoline carboxamide derivatives undergo various chemical reactions, including functionalization through lithiation, which allows for further modifications of the quinoline ring and the introduction of additional functional groups (Bennacef et al., 2007). These reactions are pivotal for enhancing the compound's pharmacological properties or for tagging with isotopes for imaging studies.
Propiedades
IUPAC Name |
N-[(3R,5S)-5-(diethylcarbamoyl)-1-methylpyrrolidin-3-yl]-8-fluoroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-4-25(5-2)20(27)17-11-14(12-24(17)3)22-19(26)16-10-9-13-7-6-8-15(21)18(13)23-16/h6-10,14,17H,4-5,11-12H2,1-3H3,(H,22,26)/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZURDWWBJOFBU-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1C)NC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@H](CN1C)NC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-3-{2-[1-(3-methyl-4-pyridinyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5668736.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)

![1,6-dimethyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5668755.png)
![2,2-dimethyl-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B5668763.png)
![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)
![9-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668798.png)
![2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5668803.png)


![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668830.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668834.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5668838.png)